N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, also known as FTDC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Chemosensors for Metal Ions : A study focused on the synthesis and characterization of coumarin-based fluorophores for selective detection of metal ions like Cu2+ and H2PO4−. These compounds demonstrate an "on-off-on" fluorescence response, making them valuable for environmental and biological sensing applications (Meng et al., 2018).
Crystal Structure Analysis : Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provided insights into their planar molecular structures and potential for bioactive applications. This type of analysis is crucial for understanding the interaction mechanisms of similar compounds (Gomes et al., 2015).
Biological Activities
Antimicrobial and Antifungal Properties : Several studies have synthesized and evaluated the antimicrobial and antifungal activities of chromene-based compounds. These findings are significant for developing new therapeutic agents against various bacterial and fungal infections (Mostafa et al., 2013).
Antioxidant Properties : Compounds with structural similarities have been tested for their antioxidant activities, offering potential therapeutic benefits in oxidative stress-related diseases (Battula et al., 2017).
Material Science and Fluorescence
- Fluorescence Origin in Carbon Dots : Research identifying the fluorescence origins of carbon dots suggests that similar chromene-based compounds could contribute to developing high-fluorescence quantum yield materials for sensing, imaging, and electronics (Shi et al., 2016).
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-12-5-3-6-13(9-12)24-16(21-22-23-24)10-20-17(25)14-8-11-4-1-2-7-15(11)27-18(14)26/h1-9H,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPWJODXQDHOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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